
1-(3,5-Dimethyl-4-propoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethyl-4-propoxyphenyl)ethanol is an organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.2967 g/mol It is characterized by the presence of a phenyl ring substituted with two methyl groups, a propoxy group, and an ethanol moiety
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-4-propoxyphenyl)ethanol typically involves the reaction of 3,5-dimethyl-4-propoxybenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,5-Dimethyl-4-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethyl-4-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3,5-Dimethyl-4-propoxyphenyl)ethanol can be compared with similar compounds such as:
1-(3,5-Dimethylphenyl)ethanol: Lacks the propoxy group, resulting in different chemical and biological properties.
1-(4-Propoxyphenyl)ethanol: Lacks the methyl groups, which can affect its reactivity and interactions.
1-(3,5-Dimethyl-4-methoxyphenyl)ethanol: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-6-15-13-9(2)7-12(11(4)14)8-10(13)3/h7-8,11,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQCVIOBSKIVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
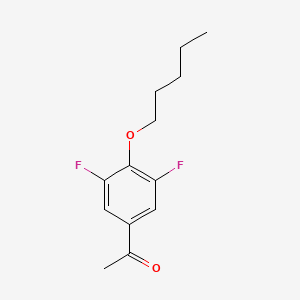
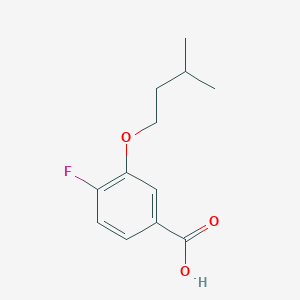
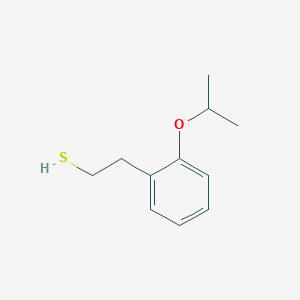
![1-Chloro-3-fluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996015.png)
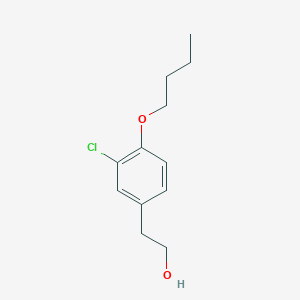
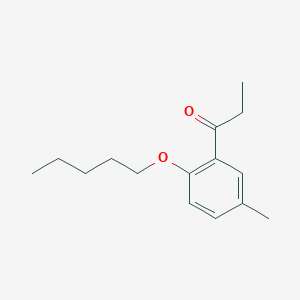

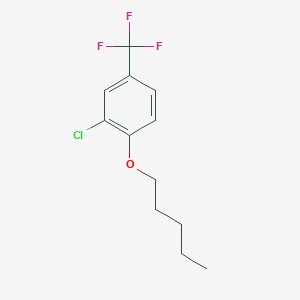
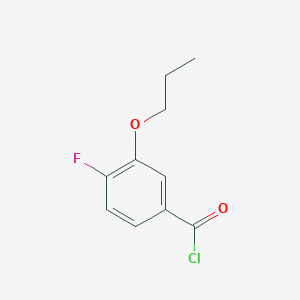
![3-[2-(Methylthio)phenyl]-3-pentanol](/img/structure/B7996067.png)
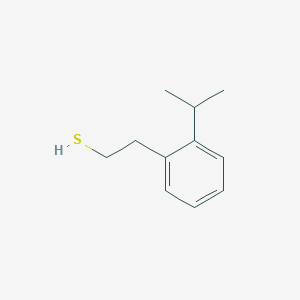
![3-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7996075.png)
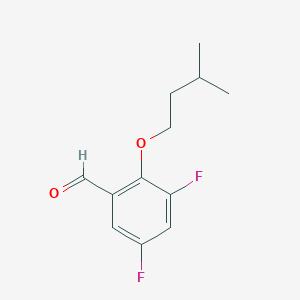
![1,3-Difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996089.png)
